![molecular formula C16H13ClN2O5 B5530715 ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5530715.png)
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
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Description
Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a chemical compound studied for various purposes in the field of organic chemistry. It is particularly noted for its interesting structure and potential applications in chemical synthesis and material science.
Synthesis Analysis
The synthesis of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate and related compounds often involves the use of reducing agents like hydrazine hydrate and catalysts such as Pb/C. For instance, Fang Qiao-yun (2012) optimized the synthesis of a similar compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, achieving a high yield under specific conditions (Fang Qiao-yun, 2012).
Molecular Structure Analysis
The molecular structure of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate and related compounds is characterized by spectroscopic techniques such as UV-vis, FT-IR, and NMR. For example, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex molecular interactions, including hydrogen bonding (J. Portilla et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including cyclization and reaction with diazonium salts, as seen in studies by N. Ergenç et al. (1990) on the synthesis of 3-phenyl-2,5-disubstituted indoles derived from new ethyl-2-benzyl-2-[N-(aryl)hydrazono] ethanoates (N. Ergenç et al., 1990).
Physical Properties Analysis
The physical properties of such compounds can be inferred from their crystal structures, as reported by V. N. Sonar et al. (2007), who analyzed the crystal structure of benzyl 2,6-dihydroxy-3-nitrobenzoate, revealing intra- and intermolecular hydrogen bonds (V. N. Sonar et al., 2007).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other chemicals, are also significant. For example, the study by Y. Iskander et al. (1966) on the influence of nitro-group upon side-chain reactivity in ethyl nitrobenzoates shows how nitro-group positioning affects hydrolysis rates (Y. Iskander et al., 1966).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)10-7-8-12(17)14(9-10)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDAITKKMABVFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((4-chloro-3-nitrobenzoyl)amino)benzoate |
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